Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is involved in various chemical synthesis and transformations. For instance, it's used in the synthesis of spirocyclic oxindole analogues through key steps such as dianion alkylation and cyclization, highlighting its utility in creating complex molecular structures with potential biological activities (Teng, Zhang, & Mendonça, 2006). Additionally, its role in the synthesis of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s under visible-light catalysis demonstrates its versatility in facilitating domino reactions for the construction of functionalized molecular frameworks (Jiang, Sun, Sun, & Yan, 2017).
Multicomponent Reactions
The compound serves as a critical intermediary in multicomponent reactions, exemplified by its involvement in three sequential C-N bond formations where tert-butyl nitrite acts as an oxidant and N1 synthon, facilitating the formation of fused quinolines and isoquinolines (Sau, Rakshit, Modi, Behera, & Patel, 2018). Such reactions are instrumental in the efficient construction of heterocyclic compounds, which are foundational in pharmaceuticals and materials science.
Photo-and Thermochromic Properties
Derivatives of this compound exhibit intriguing photo-and thermochromic properties in solutions, as shown in the synthesis of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives. The structural and dynamic studies of these derivatives, including X-ray diffraction and dynamic NMR spectroscopy, open up avenues for developing materials with potential applications in sensors and molecular switches (Komissarov et al., 1997).
N-Sulfonyl Pictet–Spengler Reaction
The N-sulfonyl Pictet–Spengler reaction is another area where tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate finds application. This high-yielding synthesis approach to variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] showcases the compound's role in enabling key synthetic methodologies for the preparation of complex heterocyclic systems (Liu, Jian, Sebhat, & Nargund, 2006).
properties
IUPAC Name |
tert-butyl 1-oxospiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-19-15(21)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKPBFRCUBTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678295 | |
Record name | tert-Butyl 1-oxo-2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate | |
CAS RN |
1032143-15-9 | |
Record name | tert-Butyl 1-oxo-2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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